2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Medicinal Chemistry Cross-Coupling Aldosterone Synthase

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol (CAS 1356483-46-9) is a halogenated heteroaromatic building block belonging to the bromopyridinyl-trifluoropropanol class, with molecular formula C8H7BrF3NO and molecular weight 270.05 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and a trifluoromethyl-substituted tertiary alcohol at the propan-2-ol position, with an InChIKey of RPYDNNYEBHKJJV-UHFFFAOYSA-N and an MDL number of MFCD27579693.

Molecular Formula C8H7BrF3NO
Molecular Weight 270.05 g/mol
CAS No. 1356483-46-9
Cat. No. B1400415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol
CAS1356483-46-9
Molecular FormulaC8H7BrF3NO
Molecular Weight270.05 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CN=C1)Br)(C(F)(F)F)O
InChIInChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)5-2-6(9)4-13-3-5/h2-4,14H,1H3
InChIKeyRPYDNNYEBHKJJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol (CAS 1356483-46-9): Chemical Identity and Baseline Procurement Specifications


2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol (CAS 1356483-46-9) is a halogenated heteroaromatic building block belonging to the bromopyridinyl-trifluoropropanol class, with molecular formula C8H7BrF3NO and molecular weight 270.05 g/mol . The compound features a bromine atom at the 5-position of the pyridine ring and a trifluoromethyl-substituted tertiary alcohol at the propan-2-ol position, with an InChIKey of RPYDNNYEBHKJJV-UHFFFAOYSA-N and an MDL number of MFCD27579693 . Commercial availability includes specifications ranging from 95% to 98% purity, physical form as a liquid stored at room temperature, and characterization by MS ESI and 1H NMR (CDCl3) .

Why 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol Cannot Be Interchanged with Positional Isomers or Alternative Scaffolds


Within the C8H7BrF3NO isomeric family, bromine substitution position (5-pyridin-3-yl vs. 6-pyridin-3-yl vs. 2-pyridin-3-yl) dictates fundamentally different regiochemical reactivity in cross-coupling applications [1]. The 5-bromo-3-pyridyl configuration presents a distinct steric and electronic environment for palladium-catalyzed transformations compared to the 6-bromo-3-pyridyl isomer (CAS 879487-92-0) or the 2-bromo-3-pyridyl isomer (CAS 2228219-64-3) [1]. Furthermore, substitution at the pyridine nitrogen meta position (3-pyridinyl) versus para position (2-pyridinyl, as in CAS 879487-92-0) alters both coordination chemistry and hydrogen-bonding capacity. The trifluoropropan-2-ol moiety introduces a chiral center absent in simpler trifluoromethyl-pyridine analogs, enabling enantioselective derivatization that non-chiral alternatives cannot support [2]. These structural distinctions translate into non-fungible performance in target-oriented synthesis, particularly in patent-disclosed CYP11B2 inhibitor programs where the 5-bromo-3-pyridyl scaffold appears in advanced leads [3].

Quantitative Differentiation Evidence for 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol (CAS 1356483-46-9) Against In-Class Comparators


Regioisomeric Bromine Positioning: 5-Bromo-3-pyridinyl vs. 6-Bromo-3-pyridinyl Scaffold Reactivity Divergence

The 5-bromo-3-pyridinyl scaffold serves as a critical intermediate in spirocyclic aldosterone synthase (CYP11B2) inhibitor programs, with a structurally elaborated derivative (2-(5-(3-cyclopropyl-6-fluoroimidazo[1,2-a]pyridin-2-yl)pyridin-3-yl)-1,1,1-trifluoropropan-2-ol) achieving CYP11B2 IC50 = 6.3 nM and >178-fold selectivity over CYP11B1 (IC50 = 1120 nM) in V79 cell-based assays [1]. In contrast, the 6-bromo-3-pyridinyl isomer (CAS 879487-92-0) lacks documented incorporation into similarly potent and selective CYP11B2 inhibitor chemotypes in the peer-reviewed literature . This regioisomeric divergence reflects the distinct vectors for elaboration that the 5-position bromine enables relative to the 6-position, a critical factor for synthetic planning in cardiovascular drug discovery programs targeting aldosterone synthase [1].

Medicinal Chemistry Cross-Coupling Aldosterone Synthase CYP11B2

Chiral Resolution and Enantiomer-Dependent Synthetic Utility: (R)-Enantiomer as a Defined Aldosterone Synthase Inhibitor Precursor

The (R)-enantiomer of 2-(5-bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol (CAS 1404367-82-3) has been explicitly utilized as a reactant in the synthesis of (R)-2-methyl-8-(5-(1,1,1-trifluoro-2-hydroxypropan-2-yl)pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one, a spirocyclic aldosterone synthase (CYP11B2) inhibitor [1]. The reaction proceeds using 2-methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, chloro(2-dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl)[2-(2-aminoethylphenyl)]palladium(II), and sodium t-butanolate in tetrahydrofuran for 8.0 hours [1]. This enantiomer-specific synthetic pathway demonstrates the critical role of chirality in generating defined stereochemistry for biological target engagement, a feature absent in racemic or achiral comparators such as 3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol (no chiral center) .

Asymmetric Synthesis Aldosterone Synthase Hypertension Spirocyclic Inhibitors

Commercial Purity and Physical Form Differentiation: Liquid State with 98% Purity vs. Solid/Lower Purity Alternatives

2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol is commercially available as a liquid at room temperature with verified purity of 98% (Sigma-Aldrich/Leyan) or 95% (AKSci, Ambeed) . In comparison, the 6-bromo-3-pyridinyl isomer (CAS 879487-92-0) has a predicted boiling point of 318.1±42.0°C at 760 mmHg and predicted density of 1.7±0.1 g/cm³, with variable commercial purity specifications . The liquid physical state at ambient temperature of the 5-bromo isomer facilitates direct handling without reconstitution for solution-phase synthetic workflows, whereas solid or higher-boiling alternatives may require additional processing steps .

Chemical Procurement Building Blocks Synthetic Intermediates

Computed Physicochemical Parameters: LogP and sp3 Carbon Fraction Favorable for CNS and Oral Bioavailability Optimization

Computed physicochemical parameters for the 5-bromo-3-pyridinyl scaffold reveal a LogP of approximately 2 (experimental/predicted for the (R)-enantiomer) to 2.806 (ZINC prediction), an sp3 carbon fraction of 0.25 (C8H7BrF3NO: 2 sp3 carbons out of 8 total), topological polar surface area (TPSA) of 33.1 Ų, and a single rotatable bond [1][2]. These parameters align favorably with established guidelines for CNS drug candidates (LogP <5, TPSA <90 Ų, rotatable bonds ≤8) [3]. By comparison, the 6-bromo-3-pyridinyl isomer (CAS 879487-92-0) exhibits a higher LogP of 2.61390 based on computational prediction , indicating subtle but potentially meaningful differences in lipophilicity that can impact membrane permeability and off-target binding profiles.

Drug Discovery Physicochemical Properties CNS Penetration Oral Bioavailability

Patent-Disclosed Therapeutic Relevance: Aldosterone Synthase (CYP11B2) Inhibition with Documented Isoform Selectivity

US Patent 9,518,055 (Merck Sharp & Dohme) discloses compounds containing the 2-(5-(substituted)pyridin-3-yl)-1,1,1-trifluoropropan-2-ol scaffold as selective aldosterone synthase (CYP11B2) inhibitors, with Example 38 achieving CYP11B2 IC50 = 6.3 nM and CYP11B1 IC50 = 1120 nM (178-fold selectivity) in V79 cell-based assays [1]. This patent linkage establishes the 5-bromo-3-pyridinyl building block as a direct precursor to a structurally enabled lead series with well-characterized target engagement and selectivity profile. By contrast, the 2-bromo-3-pyridinyl isomer (CAS 2228219-64-3) and the 5-bromo-2-pyridinyl regioisomer lack equivalent patent-disclosed biological validation in the peer-reviewed or patent literature, as of current public-domain information [2].

CYP11B2 Aldosterone Synthase Hypertension Cardiovascular

Evidence-Backed Application Scenarios for 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol (CAS 1356483-46-9)


Aldosterone Synthase (CYP11B2) Inhibitor Discovery and Lead Optimization

This compound serves as a key building block for synthesizing spirocyclic and imidazopyridine-based aldosterone synthase inhibitors, as exemplified by US Patent 9,518,055 [1]. The 5-bromo-3-pyridinyl substitution pattern enables regioselective cross-coupling with heteroaryl partners to generate leads with CYP11B2 IC50 values in the low nanomolar range (6.3 nM) and >100-fold selectivity over CYP11B1 [1]. Procurement of the racemate or (R)-enantiomer is indicated for medicinal chemistry programs targeting resistant hypertension, primary aldosteronism, and related cardiovascular indications where selective CYP11B2 inhibition is therapeutically validated [2].

Enantioselective Synthesis of Chiral Spirocyclic Therapeutics

The (R)-enantiomer (CAS 1404367-82-3) enables stereodefined synthesis of chiral spirocyclic CYP11B2 inhibitors, as documented in ACS Medicinal Chemistry Letters (2017) [1]. The single stereocenter at the trifluoropropan-2-ol moiety provides a handle for asymmetric elaboration in palladium-catalyzed cross-coupling reactions, yielding enantiopure leads with defined three-dimensional pharmacophores [1]. This application is not supported by achiral positional isomers (e.g., 3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol), which lack the stereocenter necessary for enantioselective medicinal chemistry campaigns [2].

High-Throughput Experimentation and Parallel Synthesis in CNS-Focused Drug Discovery

With a computed LogP of approximately 2-2.8, sp3 carbon fraction of 0.25, and TPSA of 33.1 Ų, this building block aligns with established CNS drug-likeness parameters (LogP <5, TPSA <90 Ų) [1]. The liquid physical state at room temperature and 98% commercial purity facilitate direct liquid handling and automated dispensing in parallel synthesis workflows [2]. The bromine handle supports Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings, enabling rapid diversification of the pyridine core for structure-activity relationship studies in CNS and kinase-targeted programs [3].

Regioselective Cross-Coupling for Heteroaromatic Library Synthesis

The 5-bromo-3-pyridinyl regiochemistry provides a distinct coupling vector relative to the 6-bromo and 2-bromo positional isomers, enabling access to substitution patterns not readily accessible from alternative building blocks [1]. This compound is suitable for generating focused libraries of pyridinyl-trifluoropropanol derivatives, where the 5-position bromine facilitates orthogonal functionalization in multi-step synthetic sequences [2]. The moderate LogP (≈2) and high fraction of sp3 hybridization (0.25) confer favorable physicochemical properties for fragment-based and DNA-encoded library applications requiring balanced lipophilicity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromopyridin-3-yl)-1,1,1-trifluoropropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.